molecular formula C8H11N3O2 B2656371 (4-Amino-2-methoxyphenyl)urea CAS No. 926202-00-8

(4-Amino-2-methoxyphenyl)urea

Cat. No. B2656371
CAS RN: 926202-00-8
M. Wt: 181.195
InChI Key: WRYXNKICHQLRQN-UHFFFAOYSA-N
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Description

“(4-Amino-2-methoxyphenyl)urea” is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 . It is commonly used in various scientific fields.


Synthesis Analysis

The synthesis of N-substituted ureas, such as “(4-Amino-2-methoxyphenyl)urea”, can be achieved through a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the reaction of (4-methoxyphenyl)amine with ethyl formate .


Molecular Structure Analysis

The molecular structure of “(4-Amino-2-methoxyphenyl)urea” consists of a urea group attached to a phenyl ring that has an amino group at the 4-position and a methoxy group at the 2-position .


Chemical Reactions Analysis

Urea derivatives, such as “(4-Amino-2-methoxyphenyl)urea”, can undergo various chemical reactions. For instance, they can react with water to form carboxylic acids . They can also react with alcohols to form esters, and with amines to form amides .

Scientific Research Applications

Synthesis of Secondary Amines

“(4-Amino-2-methoxyphenyl)urea” can be used in the synthesis of secondary amines . Secondary amines are important starting materials for the preparation of various compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

Preparation of Schiff Bases

This compound can be used in the preparation of Schiff bases . Schiff bases are often used as ligands in the formation of coordination compounds .

Synthesis of Azo Dyes

“(4-Amino-2-methoxyphenyl)urea” can be used as a starting material for the synthesis of azo dyes . Azo dyes are widely used in the textile industry for their vibrant colors .

Synthesis of Dithiocarbamate

Dithiocarbamate compounds can be synthesized using “(4-Amino-2-methoxyphenyl)urea” as a starting material . Dithiocarbamates have applications in agriculture as fungicides and pesticides .

Amine Protection/Deprotection Sequence

“(4-Amino-2-methoxyphenyl)urea” can be used in an amine protection/deprotection sequence . The chemically stable urea linkage is suitable for protection/deprotection of amino groups . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Synthesis of Pharmaceuticals

As mentioned earlier, secondary amines are constituents of many pharmaceuticals . Therefore, “(4-Amino-2-methoxyphenyl)urea” can be used in the synthesis of various pharmaceutical compounds, including antidepressants and opiate analgesics .

Mechanism of Action

While the specific mechanism of action for “(4-Amino-2-methoxyphenyl)urea” is not mentioned in the search results, it’s worth noting that many urea derivatives have been found to exhibit significant biological activities. For example, some N-substituted ureas have been found to have anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety data sheet for “(4-Amino-2-methoxyphenyl)urea” suggests that it should be handled with care to avoid dust formation and inhalation. In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water. If ingested, it is advised not to induce vomiting and to seek medical attention immediately .

properties

IUPAC Name

(4-amino-2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-7-4-5(9)2-3-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYXNKICHQLRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-2-methoxyphenyl)urea

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